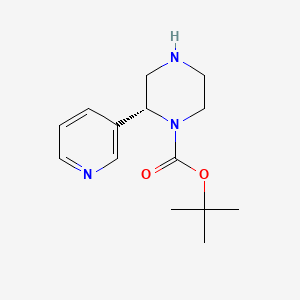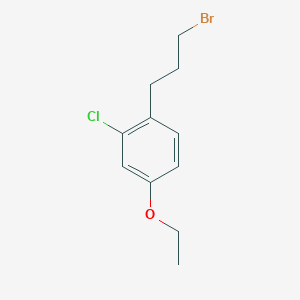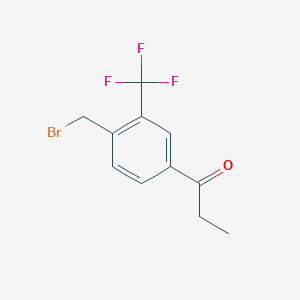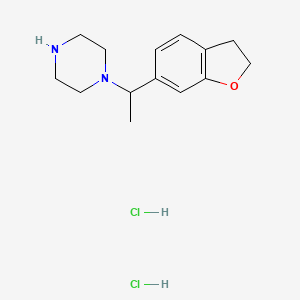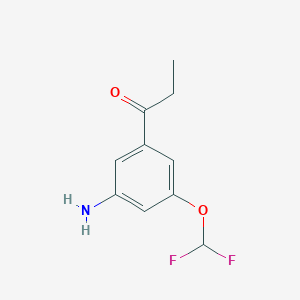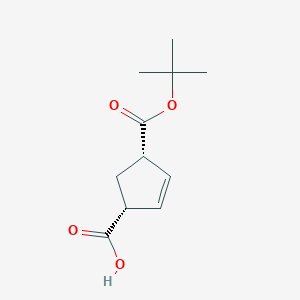
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid is a specialized organic compound used in various chemical and biological applications. This compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the cyclopentene ring, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Clé InChI |
HJOUDETYISYMGL-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1C[C@H](C=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


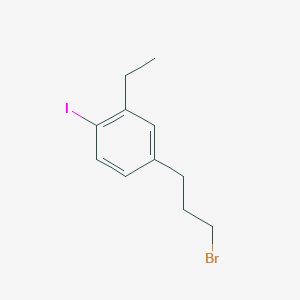
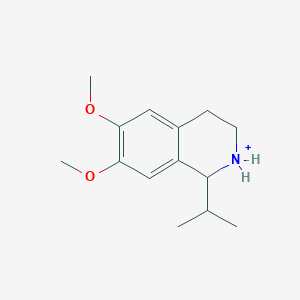


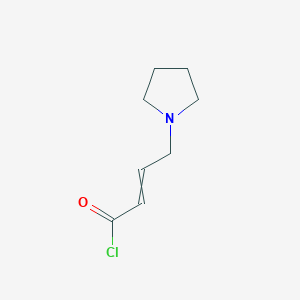
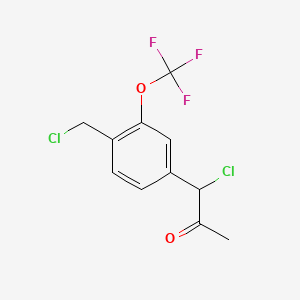
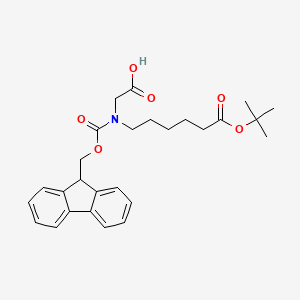
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
